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Compound of Interest

Compound Name: 1,1-Difluoropropane

Cat. No.: B3041945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
difluoropropane, a fluorinated hydrocarbon of interest in various chemical and pharmaceutical

applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,1-difluoropropane. The

presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the connectivity

and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 1,1-difluoropropane is characterized by distinct signals for the

methyl (CH₃), methylene (CH₂), and methine (CHF₂) protons. Due to spin-spin coupling with

adjacent protons and fluorine atoms, these signals exhibit characteristic splitting patterns.

Table 1: ¹H NMR Spectral Data for 1,1-Difluoropropane
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Chemical Group
Approximate
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ ~1.0 Triplet of triplets (tt) JHH ≈ 7.4, JHF ≈ 4.5

CH₂ ~1.8 Quartet of triplets (qt) JHH ≈ 7.4, JHF ≈ 15

CHF₂ ~5.8 Triplet of quartets (tq) JHF ≈ 57, JHH ≈ 4.5

Note: The spectral data for 1,1-difluoropropane are approximate values compiled from

various sources and may vary depending on the experimental conditions. A triplet for the CH₃

group has been noted at approximately 1.0 ppm.[1]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1,1-difluoropropane is expected to show three

distinct signals corresponding to the three non-equivalent carbon atoms. The carbon atom

bonded to the two fluorine atoms will exhibit a triplet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for 1,1-Difluoropropane

Carbon Atom
Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
¹JCF)

Predicted Coupling
Constant (¹JCF, Hz)

C1 (CHF₂) 115 - 125 Triplet 230 - 250

C2 (CH₂) 25 - 35 Triplet (due to ²JCF) 20 - 30

C3 (CH₃) 10 - 20 Triplet (due to ³JCF) 5 - 10

Disclaimer: The ¹³C NMR data presented is predicted based on established spectroscopic

principles and data for similar fluorinated compounds, as explicit experimental data was not

found in the available resources.

¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of 1,1-difluoropropane is expected to show a single signal for the two

equivalent fluorine atoms. This signal will be split by the adjacent methine and methylene
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protons. While a ¹⁹F NMR spectrum is available in databases, specific chemical shift and

coupling constant values are not detailed.[2][3]

Table 3: Predicted ¹⁹F NMR Spectral Data for 1,1-Difluoropropane

Fluorine Atoms
Predicted Chemical
Shift (δ, ppm vs.
CFCl₃)

Multiplicity
Coupling
Constants (J, Hz)

CHF₂ -110 to -120 Triplet of triplets (tt)
JHF(geminal) ≈ 57,

JHF(vicinal) ≈ 15

Disclaimer: The ¹⁹F NMR data is a prediction based on typical values for similar gem-

difluoroalkanes.

Infrared (IR) Spectroscopy
The IR spectrum of 1,1-difluoropropane will display characteristic absorption bands

corresponding to the vibrational modes of its functional groups. The most prominent features

will be the C-H and C-F stretching and bending vibrations.

Table 4: Predicted Infrared (IR) Absorption Bands for 1,1-Difluoropropane

Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (CH₃, CH₂) 2950 - 3000 Strong

C-H bend (CH₃, CH₂) 1370 - 1470 Medium

C-F stretch 1050 - 1150 Very Strong

C-C stretch 800 - 1000 Medium-Weak

Disclaimer: The IR absorption data is predicted based on characteristic group frequencies.

Specific experimental spectra were not available for detailed peak assignment.

Mass Spectrometry (MS)
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The electron ionization (EI) mass spectrum of 1,1-difluoropropane will show a molecular ion

peak (M⁺) and several fragment ions resulting from the cleavage of C-C and C-F bonds, as

well as rearrangements.

Table 5: Predicted Mass Spectrometry Fragmentation Data for 1,1-Difluoropropane

m/z Proposed Fragment Ion Proposed Neutral Loss

80
[CH₃CH₂CHF₂]⁺ (Molecular

Ion)
-

61 [CH₃CH₂CF]⁺ HF

51 [CHF₂]⁺ CH₃CH₂•

41 [C₃H₅]⁺ HF + F•

29 [CH₃CH₂]⁺ CHF₂•

Disclaimer: The mass spectrometry fragmentation data is predicted based on the principles of

mass spectral fragmentation of halogenated alkanes. Detailed experimental fragmentation

patterns were not found in the available resources.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for volatile organic compounds like 1,1-difluoropropane.

NMR Spectroscopy
Sample Preparation: A solution of 1,1-difluoropropane (typically 5-25 mg for ¹H NMR and a

higher concentration for ¹³C and ¹⁹F NMR) is prepared in a deuterated solvent (e.g., CDCl₃,

acetone-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is used.

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include

a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
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achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used. A

longer relaxation delay (2-5 seconds) and a larger number of scans are required due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

¹⁹F NMR Acquisition: A one-pulse experiment, often with proton decoupling, is performed. A

fluorine-specific probe or a broadband probe tuned to the ¹⁹F frequency is required.

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard

(e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy
Sample Handling: For a volatile liquid like 1,1-difluoropropane, the spectrum can be

obtained from a thin film between two salt plates (e.g., NaCl or KBr) or, more commonly for a

gas, using a gas cell with IR-transparent windows.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty gas cell or clean salt plates is first

recorded. The sample is then introduced, and the sample spectrum is acquired. The

instrument software automatically ratios the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Spectral Range: The mid-infrared region (4000-400 cm⁻¹) is typically scanned.

Mass Spectrometry (MS)
Sample Introduction: As a volatile compound, 1,1-difluoropropane is ideally introduced into

the mass spectrometer via a Gas Chromatography (GC) system, which allows for separation

from any impurities. Direct injection via a heated inlet system is also possible.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to

generate reproducible fragmentation patterns.
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Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualizations
The following diagrams illustrate key spectroscopic concepts and workflows relevant to the

analysis of 1,1-difluoropropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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